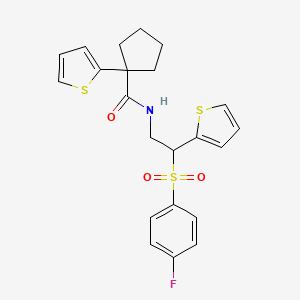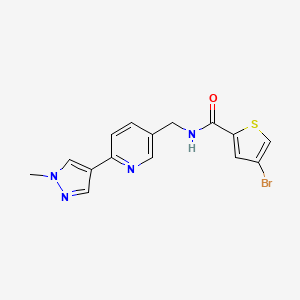![molecular formula C12H16N6O2S3 B2630773 N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide CAS No. 392318-84-2](/img/structure/B2630773.png)
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide” is a complex organic molecule. It contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound containing three carbon atoms, one nitrogen atom, and one sulfur atom .
Synthesis Analysis
The synthesis of such compounds often involves the use of 5-amino-1,3,4-thiadiazole-2-thiol as a starting reagent. The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, given the presence of multiple functional groups and rings. A close inspection of the molecular features reveals that the compound is built up by two main fragments—4-methyl coumarin and 2-methyl-1,3,4-thiadiazole—connected by a –S–CH 2 –CH 2 –S– bridge .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Some general properties can be inferred from its structure, such as its likely solubility in polar solvents due to the presence of polar functional groups .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide is a compound that belongs to a class of chemicals known for their synthesis and diverse derivatives. Research has demonstrated that various derivatives of 1,3,4-thiadiazole, including those similar to the specified compound, have been synthesized for different applications, particularly in pharmacology. These derivatives have shown potential in the fields of antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents (Ameen & Qasir, 2017).
Antimicrobial Properties
One of the significant applications of 1,3,4-thiadiazole derivatives is in the antimicrobial domain. These compounds have shown efficacy against various bacterial strains such as Staphylococcus aureus, as well as fungicidal properties. The diverse antimicrobial applications of these derivatives highlight their potential in addressing a wide range of infectious diseases (Lalezari & Sharghi, 1966).
Anticancer Potential
Research into 1,3,4-thiadiazole derivatives has also delved into their anticancer properties. These compounds have been studied for their potential in inhibiting various cancer cell lines. The design of drug-like small molecules with anticancer properties based on these derivatives indicates their significant role in the development of new therapeutic agents for cancer treatment (Yushyn, Holota, & Lesyk, 2022).
Fungicidal Activity
In addition to their antibacterial properties, 1,3,4-thiadiazole derivatives have shown promising fungicidal activity. This highlights their potential in agricultural applications, particularly in the management of fungal infections in crops. The efficacy of these compounds against various fungi could lead to the development of new fungicides (El-Telbani, Swellem, & Nawwar, 2007).
Direcciones Futuras
Mecanismo De Acción
Target of action
Compounds with a 1,3,4-thiadiazole scaffold have been found to exhibit various biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial effects . The specific targets of these compounds can vary widely depending on their structure and the presence of other functional groups.
Mode of action
The mode of action of 1,3,4-thiadiazole compounds is often related to their ability to interact with biomolecules such as proteins and DNA . The presence of the =N-C-S moiety and strong aromaticity of the ring are thought to contribute to their low toxicity and in vivo stability .
Biochemical pathways
The biochemical pathways affected by 1,3,4-thiadiazole compounds can be diverse, reflecting their wide range of pharmacological activities. For example, some compounds might inhibit enzymes involved in bacterial cell wall synthesis, leading to their anti-microbial effects .
Pharmacokinetics
The ADME properties of 1,3,4-thiadiazole compounds can vary depending on their specific structure. Some compounds might be well absorbed and distributed in the body, while others might be rapidly metabolized and excreted .
Result of action
The molecular and cellular effects of 1,3,4-thiadiazole compounds can include inhibition of enzyme activity, disruption of cell membrane integrity, and induction of cell death .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 1,3,4-thiadiazole compounds .
Propiedades
IUPAC Name |
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2S3/c1-3-4-5-8(19)13-11-17-18-12(23-11)21-6-9(20)14-10-16-15-7(2)22-10/h3-6H2,1-2H3,(H,13,17,19)(H,14,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRRVZXHKHENST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

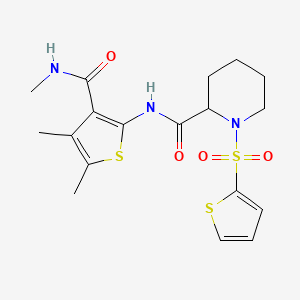
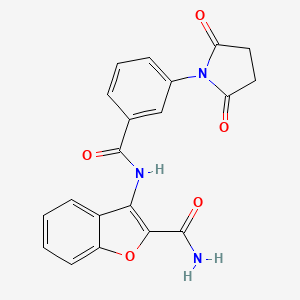
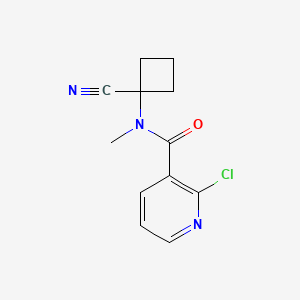
![3-(Benzenesulfonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2630697.png)
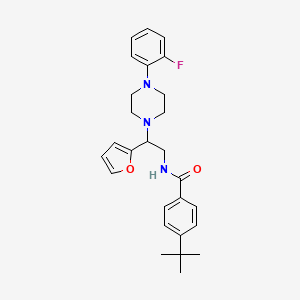
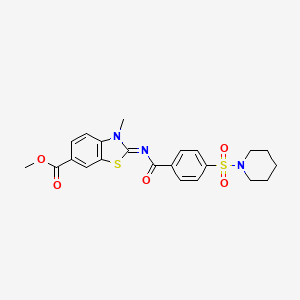
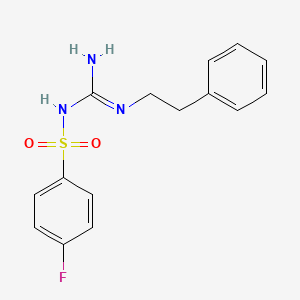
![(4-((4-chlorobenzyl)thio)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2630704.png)
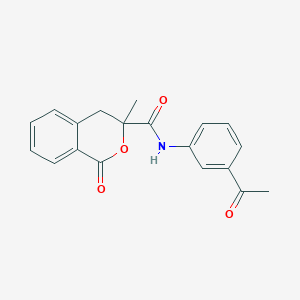

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2630708.png)

